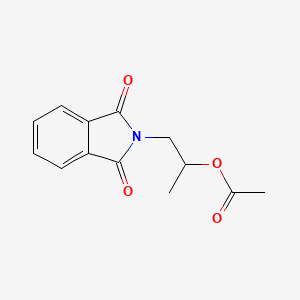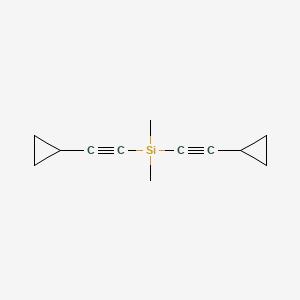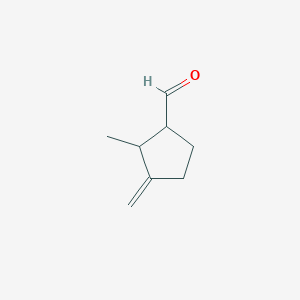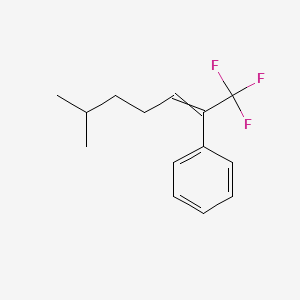![molecular formula C23H32OSi B14227387 [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-64-7](/img/structure/B14227387.png)
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene moiety linked to a silane group through an oxygen atom, with three isopropyl groups attached to the silicon atom. The presence of the phenanthrene structure imparts specific electronic and steric characteristics, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 1,2-dihydrophenanthrene-4-ol with tri(propan-2-yl)silane chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane chloride. The general reaction scheme is as follows:
- Dissolve 1,2-dihydrophenanthrene-4-ol in anhydrous dichloromethane.
- Add tri(propan-2-yl)silane chloride dropwise to the solution while stirring.
- Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The isopropyl groups on the silicon atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Quinones or other oxygenated phenanthrene derivatives.
Reduction: Dihydro or tetrahydro derivatives of the original compound.
Substitution: New silane derivatives with different alkyl or aryl groups attached to the silicon atom.
科学的研究の応用
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane depends on its specific application. In chemical reactions, the phenanthrene moiety can participate in various electronic interactions, while the silane group can undergo substitution or addition reactions. The compound’s effects on biological systems may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane can be compared with other silane derivatives and phenanthrene-based compounds. Similar compounds include:
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(methyl)silane: Features methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(ethyl)silane: Contains ethyl groups, which also affect the compound’s reactivity and applications.
Phenanthrene-4-ol: The parent compound without the silane group, used as a starting material for various derivatives.
The uniqueness of this compound lies in its combination of the phenanthrene moiety with the tri(propan-2-yl)silane group, providing distinct electronic and steric characteristics that can be leveraged in various scientific and industrial applications.
特性
CAS番号 |
765906-64-7 |
|---|---|
分子式 |
C23H32OSi |
分子量 |
352.6 g/mol |
IUPAC名 |
1,2-dihydrophenanthren-4-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H32OSi/c1-16(2)25(17(3)4,18(5)6)24-22-13-9-11-20-15-14-19-10-7-8-12-21(19)23(20)22/h7-8,10,12-18H,9,11H2,1-6H3 |
InChIキー |
WFHIKDAUANYMGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC2=C1C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
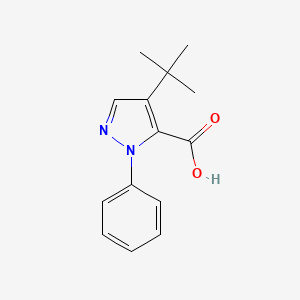
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
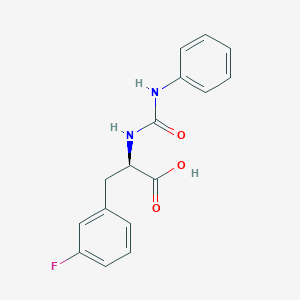
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)

![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
